molecular formula C17H19N3O2S B2763559 N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933028-09-2

N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B2763559
CAS No.: 933028-09-2
M. Wt: 329.42
InChI Key: MJGXRQWTKMFGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide” is an organic compound. It contains a methylsulfanyl group attached to a phenyl ring, and an acetamide group attached to a tetrahydrocinnolin ring .


Molecular Structure Analysis

The molecular formula of this compound is C17H19N3O2S. It has a complex structure with several functional groups including a methylsulfanyl group, a phenyl ring, a tetrahydrocinnolin ring, and an acetamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. This compound likely has moderate polarity due to the presence of the acetamide group and the sulfur atom in the methylsulfanyl group .

Scientific Research Applications

Antimicrobial Activity

N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide and related compounds have shown potential antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to assess their antimicrobial efficacy against various bacterial and fungal strains. The synthesized compounds exhibited significant in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013). This suggests that compounds within this chemical family may hold potential for development into antimicrobial agents.

Anticancer Potential

The search for novel anticancer agents is a critical area of pharmaceutical research. Compounds bearing the this compound structure have been evaluated for their antiproliferative activities. Chen et al. (2013) synthesized certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds were assessed for their antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. Among these, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide exhibited significant activity against nasopharyngeal carcinoma cells, suggesting a promising direction for further anticancer drug development (I‐Li Chen, Jih-Jung Chen, Yu‐Chin Lin, C. Peng, S. Juang, Tai‐Chi Wang, 2013).

Antimalarial and COVID-19 Research

Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives and explored their potential as COVID-19 drugs through computational calculations and molecular docking studies. This research provides insights into the versatility of this compound derivatives in combating infectious diseases beyond their traditional scope (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-23-14-7-4-6-13(10-14)18-16(21)11-20-17(22)9-12-5-2-3-8-15(12)19-20/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGXRQWTKMFGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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